molecular formula C36H56O6P2 B13790390 1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- CAS No. 72018-03-2

1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-

Cat. No.: B13790390
CAS No.: 72018-03-2
M. Wt: 646.8 g/mol
InChI Key: YHFPAJFUHALXOH-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of dioxaphosphorinanes, which are characterized by a phosphorus atom bonded to two oxygen atoms in a six-membered ring structure.

Preparation Methods

The synthesis of 1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- involves several steps. One common method includes the reaction of 2,2-dimethylpropane-1,3-diol with phosphorus trichloride, followed by the addition of butylidene bisphenol and subsequent cyclization to form the dioxaphosphorinane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- involves its ability to form stable complexes with metal ions and other molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The compound’s structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity .

Comparison with Similar Compounds

1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of 1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

72018-03-2

Molecular Formula

C36H56O6P2

Molecular Weight

646.8 g/mol

IUPAC Name

2-[2-tert-butyl-4-[1-[5-tert-butyl-4-[(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)oxy]-2-methylphenyl]butyl]-5-methylphenoxy]-5,5-dimethyl-1,3,2-dioxaphosphinane

InChI

InChI=1S/C36H56O6P2/c1-14-15-26(27-18-29(33(4,5)6)31(16-24(27)2)41-43-37-20-35(10,11)21-38-43)28-19-30(34(7,8)9)32(17-25(28)3)42-44-39-22-36(12,13)23-40-44/h16-19,26H,14-15,20-23H2,1-13H3

InChI Key

YHFPAJFUHALXOH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C=C1C)OP2OCC(CO2)(C)C)C(C)(C)C)C3=CC(=C(C=C3C)OP4OCC(CO4)(C)C)C(C)(C)C

Origin of Product

United States

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